Ethyl 5-aminothiophene-3-carboxylate
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Overview
Description
Ethyl 5-aminothiophene-3-carboxylate is an organic compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-aminothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials.
Another method involves the diazotization and desamination of 2-aminothiophenes, followed by esterification . This approach allows for the preparation of various thiophene derivatives in two synthetic steps from simple and available reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Gewald reaction due to its efficiency and cost-effectiveness . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-aminothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Scientific Research Applications
Ethyl 5-aminothiophene-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound exhibits antimicrobial activity and is used in the development of new antibiotics.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 5-aminothiophene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic processes . The compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate signaling pathways and inhibit key enzymes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Ethyl 5-aminothiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-aminothiophene-3-carboxylate: Similar in structure but differs in the position of the amino group.
Thiophene-2-carboxylic acid: Lacks the amino group and has different chemical properties.
Thiophene-3-carboxylic acid: Similar backbone but without the ethyl ester group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Biological Activity
Ethyl 5-aminothiophene-3-carboxylate (EATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
EATC is a member of the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its chemical structure is represented as follows:
- Molecular Weight : 186.24 g/mol
- Melting Point : Data not extensively documented in available literature.
Biological Activities
The biological activities of EATC can be categorized into several key areas:
1. Anticancer Activity
EATC and its derivatives have shown promising anticancer properties. A study evaluated the antiproliferative effects of various 2-aminothiophene derivatives, including EATC, against different cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The results indicated that EATC exhibited an IC50 value in the range of 1.35–8.3 µM for cancer cells, while showing significantly higher IC50 values for normal cell lines (WI-38), suggesting selectivity towards cancerous cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
EATC | MCF-7 | 1.35–8.3 |
EATC | HepG2 | 1.35–8.3 |
Doxorubicin | MCF-7 | 4.17–4.50 |
Doxorubicin | HepG2 | 19.14–26.16 |
2. Antimicrobial Activity
EATC has been investigated for its antimicrobial properties against various pathogens. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
3. Other Pharmacological Activities
Research also indicates that EATC may possess additional pharmacological activities, including:
- Antiviral Effects : Preliminary studies suggest potential efficacy against viral infections.
- Anti-inflammatory Properties : Some derivatives have shown a capacity to modulate inflammatory pathways.
The precise mechanisms through which EATC exerts its biological effects are still under investigation but may include:
- Inhibition of Key Enzymes : EATC may inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : Certain derivatives have been identified as positive allosteric modulators for specific G-protein-coupled receptors (GPCRs), which are crucial in various signaling pathways .
Case Studies
Several case studies highlight the therapeutic potential of EATC:
-
Study on Anticancer Properties :
- Researchers synthesized a series of 2-aminothiophene derivatives, including EATC, and tested them against several cancer cell lines.
- Results indicated that compounds with specific substitutions at the C2 and C5 positions exhibited enhanced antiproliferative activity compared to others.
-
Antimicrobial Evaluation :
- A comparative study assessed the antimicrobial activity of EATC against standard bacterial strains.
- The compound displayed significant inhibitory effects, particularly against resistant strains.
Properties
IUPAC Name |
ethyl 5-aminothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEROGMCPEQLOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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